molecular formula C19H18N4O2S B293640 3-(4-Methoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293640
M. Wt: 366.4 g/mol
InChI Key: HNWVRHJPOZLKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as MPTT, is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of MPTT is not fully understood. However, it has been proposed that MPTT exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For instance, MPTT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPTT has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
MPTT has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPTT has also been found to inhibit the growth of various fungal and bacterial strains. Furthermore, MPTT has been shown to reduce oxidative stress and inflammation in neuronal cells. MPTT has also been found to improve insulin sensitivity and glucose uptake in diabetic rats.

Advantages and Limitations for Lab Experiments

MPTT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MPTT is also stable under normal laboratory conditions. However, MPTT has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is low, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on MPTT. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its mechanism of action in more detail, particularly its effects on various signaling pathways and enzymes. Additionally, future research could focus on developing more efficient synthesis methods for MPTT and improving its solubility in water.

Synthesis Methods

The synthesis of MPTT involves the reaction of 4-methoxybenzaldehyde, 1-phenylpropan-2-ol, and thiosemicarbazide in the presence of triethylamine and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of MPTT obtained by this method is approximately 60%.

Scientific Research Applications

MPTT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. MPTT has also been investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. Furthermore, MPTT has been found to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-3-16(25-15-7-5-4-6-8-15)18-22-23-17(20-21-19(23)26-18)13-9-11-14(24-2)12-10-13/h4-12,16H,3H2,1-2H3

InChI Key

HNWVRHJPOZLKFH-UHFFFAOYSA-N

SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC)OC4=CC=CC=C4

Canonical SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC)OC4=CC=CC=C4

Origin of Product

United States

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